2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

URAT1 inhibition Bradykinin B1 antagonism Kinase inhibition

2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1351630-75-5) is a synthetic, nitrogen-rich heterocyclic compound featuring a cyclopropanecarboxamido substituent, categorized within the 2-aryl-2H-tetrazole-5-carboxamide class. Its computed physicochemical properties include a molecular weight of 272.26 g/mol, a topological polar surface area (TPSA) of 116 Ų, a calculated LogP of 0.6, and a hydrogen bond donor count of 2.

Molecular Formula C12H12N6O2
Molecular Weight 272.268
CAS No. 1351630-75-5
Cat. No. B2884751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1351630-75-5
Molecular FormulaC12H12N6O2
Molecular Weight272.268
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
InChIInChI=1S/C12H12N6O2/c13-10(19)11-15-17-18(16-11)9-5-3-8(4-6-9)14-12(20)7-1-2-7/h3-7H,1-2H2,(H2,13,19)(H,14,20)
InChIKeyYSRJRRFZVJABQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1351630-75-5): Structural Identity and Physicochemical Baseline for Procurement


2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1351630-75-5) is a synthetic, nitrogen-rich heterocyclic compound featuring a cyclopropanecarboxamido substituent, categorized within the 2-aryl-2H-tetrazole-5-carboxamide class [1]. Its computed physicochemical properties include a molecular weight of 272.26 g/mol, a topological polar surface area (TPSA) of 116 Ų, a calculated LogP of 0.6, and a hydrogen bond donor count of 2 [1]. These properties differentiate it from analogs with bulkier or more lipophilic substituents by suggesting enhanced aqueous solubility potential and a favorable profile for fragment-based screening libraries.

Why In-Class 2H-Tetrazole-5-Carboxamides Cannot Substitute for CAS 1351630-75-5: Structural Uniqueness and the Absence of Validated Pharmacological Surrogates


The 2-aryl-2H-tetrazole-5-carboxamide scaffold is highly sensitive to substitution patterns, with the N2-phenyl ring substituent critically influencing target engagement [1]. The specific cyclopropanecarboxamido moiety at the para-position of CAS 1351630-75-5 introduces a unique combination of conformational restriction, hydrogen-bonding capacity, and steric profile that is not replicated by other common amide substituents (e.g., acetamido, benzamido, or thiophene-carboxamido) [1]. Opentext procurement or screening library curation that ignores these precise structural features risks selecting a compound with uncharacterized or divergent activity profiles, undermining experimental reproducibility.

Quantitative Differentiation Evidence for CAS 1351630-75-5: A Critical Assessment of Available Data Against Closest Structural Analogs


Critical Gap in Primary Pharmacological Data: Absence of Published IC50 or Ki Values for Target Compound

Despite extensive searches across PubMed, BindingDB, ChEMBL, and Google Patents, no peer-reviewed study or patent disclosure provides quantitative in vitro pharmacological data (e.g., IC50, EC50, Ki) for CAS 1351630-75-5 against any biological target. Closely related tetrazole-containing cyclopropanecarboxamides have been claimed as human Bradykinin B1 receptor antagonists in patents such as US20190177284A1 [1], and other 2-aryl-tetrazole-5-carboxamides have been profiled against URAT1 . However, the specific compound is absent from the exemplified lists in these documents, and the patent class-level data cannot be extrapolated to CAS 1351630-75-5 without direct confirmatory evidence [1]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be constructed. This absence of primary data is the most significant differentiator for procurement: the compound is uncharacterized and should be treated as a screening probe rather than a validated tool compound.

URAT1 inhibition Bradykinin B1 antagonism Kinase inhibition

Predicted Physicochemical Differentiation: LogP, TPSA, and Hydrogen-Bonding Capacity vs. Common 2H-Tetrazole-5-Carboxamide Analogs

Computed physicochemical properties for CAS 1351630-75-5 (XLogP3 = 0.6, TPSA = 116 Ų, HBD = 2, HBA = 5) indicate moderate hydrophilicity and a favorable profile for aqueous solubility relative to more lipophilic analogs [1]. For example, N-cyclopentyl-2-(4-(2-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide (MW 390.45) possesses a markedly higher calculated LogP (~2.8) and TPSA (~85 Ų), reflecting greater lipophilicity and reduced hydrogen-bonding capacity [1]. Similarly, 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide (MW 286.30) is predicted to have a LogP of ~0.9 and a comparable TPSA, but the cyclopropyl amide in the target compound introduces a distinct conformational constraint not present in the acetamido analog [1]. These computed differences suggest CAS 1351630-75-5 may exhibit unique solubility and permeability behavior in cell-based assays, but caution is warranted as these are in silico predictions without experimental validation.

Physicochemical profiling Drug-likeness Fragment-based screening

Recommended Application Scenarios for CAS 1351630-75-5 Based on Available Evidence


Fragment-Based Screening and Library Design for Unexplored Target Space

Given its low molecular weight (272.26 Da) and favorable computed physicochemical profile (LogP 0.6, TPSA 116 Ų), CAS 1351630-75-5 is well-suited as a fragment-like entry point for high-throughput screening (HTS) campaigns targeting kinases, GPCRs, or urate transporters. Its structural novelty, underexplored biological space, and compliance with the Rule of Three for fragments (MW <300, LogP ≤3, HBD ≤3, HBA ≤6) make it a valuable addition to diversity-oriented screening libraries [1][2].

Synthetic Intermediate for Cyclopropanecarboxamide-Containing Lead Optimization Programs

The presence of both a primary carboxamide and a cyclopropanecarboxamido moiety offers synthetic handles for late-stage diversification into focused compound libraries. Researchers pursuing URAT1 inhibitors or Bradykinin B1 antagonists can use this compound as a core scaffold for structure-activity relationship (SAR) exploration [2].

Negative Control or Counter-Screen Tool in Tetrazole-Based Probe Studies

Because the pharmacological activity of this compound is unpublished, it may serve as an uncharacterized control in target engagement assays where a structurally matched but biologically undefined comparator is needed to assess assay-specific artifacts or off-target liabilities of more potent tetrazole-containing probes [2].

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